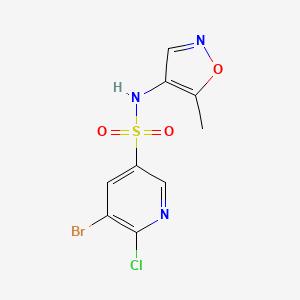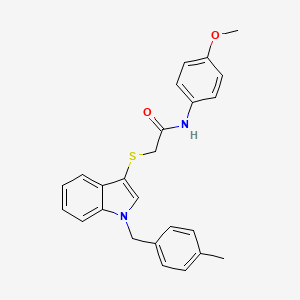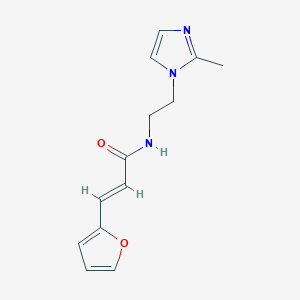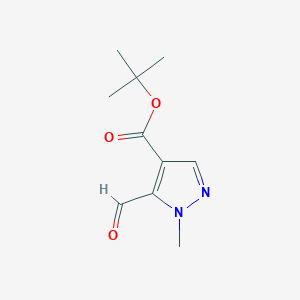
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide, commonly referred to as BCS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. BCS has a unique chemical structure that makes it a valuable tool for investigating various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of BCS is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. BCS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. BCS has also been shown to bind to the GABA-A receptor in the brain, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
BCS has been shown to have a range of biochemical and physiological effects. In cancer cells, BCS has been shown to inhibit cell proliferation and induce apoptosis. In the brain, BCS has been shown to modulate the activity of neurotransmitters such as GABA and glutamate. BCS has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCS for lab experiments is its unique chemical structure, which makes it a valuable tool for investigating specific biochemical and physiological processes. BCS is also relatively easy to synthesize and has a high level of purity. However, there are some limitations to using BCS in lab experiments. For example, BCS has a relatively short half-life, which means that it may not be suitable for long-term studies. BCS also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving BCS. One area of interest is the development of new drugs based on the structure of BCS. Researchers are also investigating the potential therapeutic benefits of BCS in a range of diseases, including cancer, neurological disorders, and inflammatory diseases. Another area of interest is the development of new synthesis methods for BCS that can improve its yield and purity. Overall, BCS is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of BCS involves the reaction of 5-bromo-6-chloropyridin-3-amine with 5-methyl-1,2-oxazole-4-carboxylic acid to form the corresponding amide. This amide is then treated with sulfuryl chloride to produce BCS. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
BCS has been used in a wide range of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, BCS has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, BCS has been used to study the role of certain neurotransmitters in the brain. In drug discovery, BCS has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O3S/c1-5-8(4-13-17-5)14-18(15,16)6-2-7(10)9(11)12-3-6/h2-4,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYLMQUIHJPWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)




![Methyl (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2387860.png)



![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2387870.png)
![2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2387872.png)